2-(3-Bromophenyl)triphenylene

Übersicht

Beschreibung

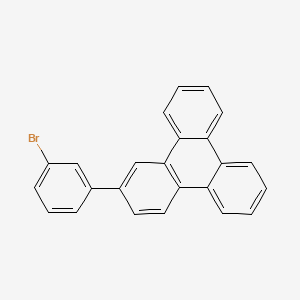

2-(3-Bromophenyl)triphenylene: is an organic compound with the molecular formula C24H15Br . It is a derivative of triphenylene, where one of the phenyl groups is substituted with a bromine atom at the meta position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)triphenylene typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-bromo-3-iodobenzene with 4,4,5,5-tetramethyl-2-(triphenylene-2-yl)-1,3,2-dioxaborolane in the presence of palladium acetate, triphenylphosphine, and sodium carbonate. The reaction is carried out in a mixture of water and toluene under an inert atmosphere at reflux temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Bromophenyl)triphenylene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like sodium carbonate are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Coupling Reactions: More complex aromatic compounds.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(3-Bromophenyl)triphenylene is used as a building block in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the creation of compounds with desirable electronic properties .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its semiconducting properties .

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)triphenylene largely depends on its application. In the context of organic electronics, the compound’s semiconducting properties are attributed to its conjugated π-electron system, which allows for efficient charge transport. The bromine atom can also participate in halogen bonding, influencing the compound’s molecular interactions and assembly in solid-state structures .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromotriphenylene

- 3-Bromotriphenylene

- 4-Bromotriphenylene

- 2-(4-Bromophenyl)triphenylene

Comparison: 2-(3-Bromophenyl)triphenylene is unique due to the position of the bromine atom, which can influence its electronic properties and reactivity. Compared to other brominated triphenylenes, the meta-substitution in this compound can lead to different steric and electronic effects, making it suitable for specific applications in material science and organic electronics .

Biologische Aktivität

2-(3-Bromophenyl)triphenylene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C24H18Br

- CAS Number : 1313514-53-2

- Molecular Weight : 396.3 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules. The bromophenyl group is thought to enhance its binding affinity to target proteins involved in critical cellular processes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of triphenylene derivatives, including this compound. The results indicated:

- Cell Line Testing : In vitro tests on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM.

- Mechanistic Insights : The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.5 | Apoptosis induction |

| HeLa | 6.2 | Cell cycle arrest |

Antimicrobial Activity

Research conducted by a team at a leading university investigated the antimicrobial potential of various triphenylene derivatives, including this compound:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

A recent review highlighted the anti-inflammatory potential of triphenylene derivatives:

- Inflammatory Pathways : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines compared to controls.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXFBIBEVROWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.